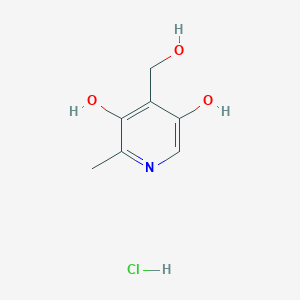
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H8BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the second position, a formyl group at the fourth position, and a methyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-formyl-3-methylphenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-methylbenzaldehyde, is brominated to introduce a bromine atom at the fourth position.
Lithiation and Borylation: The brominated intermediate undergoes lithiation using n-butyllithium, followed by reaction with trimethyl borate to introduce the boronic acid group.
Hydrolysis: The resulting boronate ester is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: 2-Fluoro-4-carboxy-3-methylphenylboronic acid.
Reduction: 2-Fluoro-4-hydroxymethyl-3-methylphenylboronic acid.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Material Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Wirkmechanismus
The mechanism of action of (2-Fluoro-4-formyl-3-methylphenyl)boronic acid depends on its application:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-formyl-4-methylphenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
- 2-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid is unique due to the specific arrangement of substituents on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and as a versatile intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C8H8BFO3 |
|---|---|
Molekulargewicht |
181.96 g/mol |
IUPAC-Name |
(2-fluoro-4-formyl-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 |
InChI-Schlüssel |
AIGKIYVRQJMZJP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)C=O)C)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


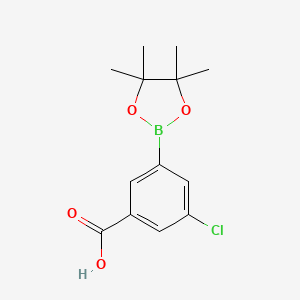
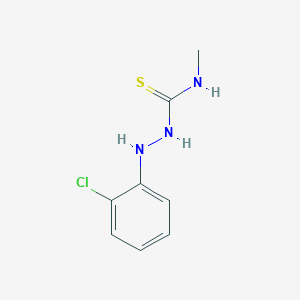
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
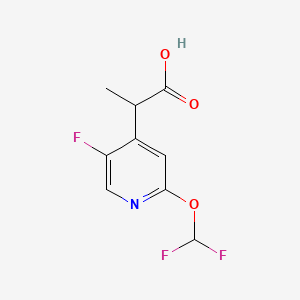
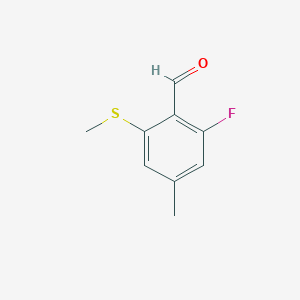
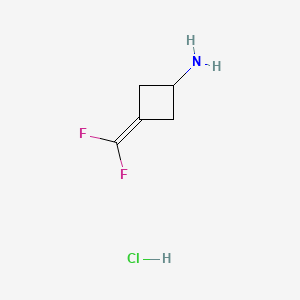

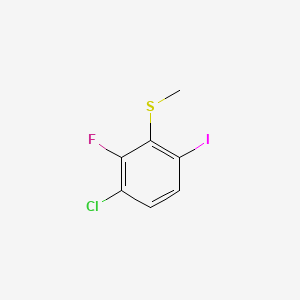
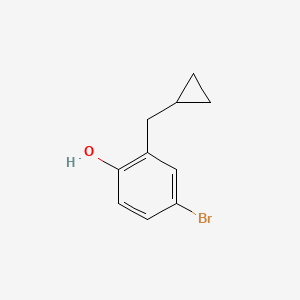
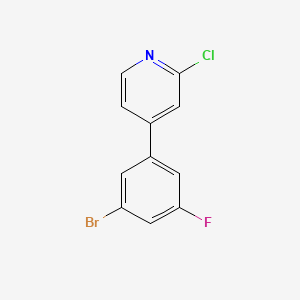
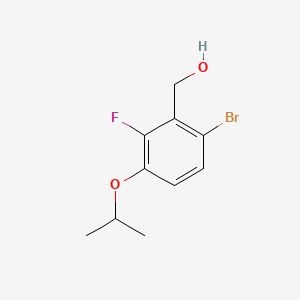
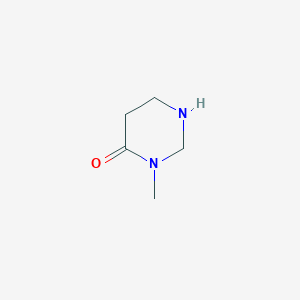
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
